molecular formula C14H8ClF2N3O B4707397 2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide CAS No. 908517-18-0

2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide

Cat. No.: B4707397
CAS No.: 908517-18-0
M. Wt: 307.68 g/mol
InChI Key: MVMMDWCLAYEDLG-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for investigational purposes. This molecule features a 1H-indazole core, a privileged scaffold recognized for its versatile biological activities and presence in numerous pharmacologically active compounds . Indazole derivatives are extensively investigated in oncology research, with several analogs, such as the anticancer drugs niraparib and pazopanib, approved for therapeutic use . The structural motif of an indazole ring linked to a benzamide via a nitrogen atom is a common feature in synthetic compounds screened for kinase inhibition, including those targeting pathways like the MAPK signaling cascade, which is crucial in cancers and inflammatory diseases . The specific substitution pattern on the benzamide ring in this compound is intended to modulate its electronic properties and binding affinity, making it a valuable chemical probe for researchers exploring structure-activity relationships (SAR), optimizing lead compounds, and identifying novel mechanisms of action. This product is intended for laboratory research applications by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3O/c15-10-5-12(17)11(16)4-9(10)14(21)19-8-1-2-13-7(3-8)6-18-20-13/h1-6H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMDWCLAYEDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3Cl)F)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225447
Record name Benzamide, 2-chloro-4,5-difluoro-N-1H-indazol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908517-18-0
Record name Benzamide, 2-chloro-4,5-difluoro-N-1H-indazol-5-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908517-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-chloro-4,5-difluoro-N-1H-indazol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Introduction of Chloro and Difluoro Groups: The chloro and difluoro substituents are introduced via halogenation reactions using reagents such as chlorine and fluorine sources.

    Coupling with Benzamide: The final step involves coupling the indazole derivative with a benzamide moiety under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro or difluoro groups.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind with high affinity to certain biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analog 5h (2-Chloro-4,5-Difluoro-N-(Thiazol-2-yl)Benzamide)
  • Structure : Shares the 2-chloro-4,5-difluoro-phenyl core but substitutes the indazole with a thiazole ring.
  • Activity : Exhibits moderate potency in biological assays, likely due to the electron-withdrawing halogen groups enhancing target binding. However, combining this core with a 5-methyl-thiazol-2-yl group (as in analog 6b) results in complete loss of activity, highlighting the sensitivity of bioactivity to substituent choice .
PCAF HAT Inhibitors (e.g., Compound 17)
  • Structure: Features a 2-tetradecanoylamino substituent on a benzamide scaffold with a 3-carboxyphenyl group.
  • Activity : Displays 79% inhibition of PCAF histone acetyltransferase (HAT) at 100 μM, outperforming anacardic acid (68%). The long acyl chain enhances hydrophobic interactions, but activity is independent of chain length .
  • Key Difference: The target compound lacks an acylamino group, relying instead on halogen and indazole groups for binding. This suggests divergent mechanisms of action—halogens may optimize steric and electronic effects rather than hydrophobicity.
N-[1-(Diethylaminoethyl)-1H-Indazol-5-yl]-3,4,5-Trimethoxy-Benzamide (CAS 36174-04-6)
  • Structure: Contains a trimethoxybenzamide core and a diethylaminoethyl-modified indazole.
  • Properties: Higher molecular weight (C₂₃H₃₀N₄O₄·HCl) and increased rotatable bonds (from the diethylaminoethyl group) may reduce oral bioavailability compared to the target compound, per Veber’s rules (rotatable bonds ≤10, PSA ≤140 Ų) .
  • Key Difference : The target’s chloro-difluoro substituents likely reduce metabolic degradation compared to methoxy groups, which are prone to demethylation.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 5h Compound 17 (PCAF Inhibitor) CAS 36174-04-6
Molecular Weight 412.775 g/mol ~400 g/mol (estimated) 445.55 g/mol 487.43 g/mol
LogP 3.5 ~3.8 (estimated) ~6.0 (long acyl chain) ~2.5 (polar amino group)
PSA 111 Ų ~85 Ų (thiazole) ~90 Ų ~120 Ų
Rotatable Bonds 6 5 14 (acyl chain) 10
Bioavailability* Moderate (PSA <140, RB ≤10) Moderate Low (high RB, LogP) Low (high RB, PSA)

*Bioavailability predicted using Veber’s parameters: PSA ≤140 Ų and ≤10 rotatable bonds .

Key Research Findings

Substituent Sensitivity : Activity is highly dependent on substituent type and position. For example, replacing indazole with thiazole abolishes activity in some contexts , while halogen atoms (Cl, F) enhance target engagement through electronegative effects.

Role of Halogens : The 2-chloro-4,5-difluoro pattern may improve metabolic stability compared to methoxy or acylated analogs, which are susceptible to enzymatic modification .

Pharmacokinetic Edge : The target compound’s lower rotatable bond count (6 vs. 10–14 in analogs) and moderate LogP/PSA align better with oral bioavailability guidelines than bulkier analogs .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide, and how are reaction conditions optimized?

The synthesis of this compound typically involves coupling a halogenated benzoyl chloride with an indazole amine. A common approach is analogous to methods used for structurally related benzamides:

  • Step 1 : Friedel-Crafts acylation of 1,2-dichlorobenzene with 2-chloro-5-nitrobenzoyl chloride (prepared via treatment of the corresponding acid with SOCl₂).
  • Step 2 : Cyclization with hydrazine hydrate in DMF to form the indazole core.
  • Step 3 : Reduction of the nitro group using hydrazine hydrate and Raney nickel.
  • Step 4 : Amide bond formation between the indazole amine and 2-chloro-4,5-difluorobenzoyl chloride, using a base like pyridine or triethylamine to drive the reaction .

Q. Optimization Tips :

  • Control reaction temperature (typically 80–100°C for cyclization) to minimize side products.
  • Use anhydrous conditions for acyl chloride intermediates to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate high-purity products .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (δ) and coupling constants (J). For example:
    • Aromatic protons in the indazole ring appear at δ 7.2–8.5 ppm (split due to coupling with adjacent fluorines).
    • Fluorine substituents cause deshielding and splitting patterns in both NMR spectra.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₄H₈ClF₂N₃O, exact mass 319.02 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using programs like SHELXL .

Advanced Research Questions

Q. How do halogen substitutions (Cl, F) influence the compound’s bioactivity and binding affinity?

Halogens play dual roles:

  • Hydrophobic Interactions : Fluorine atoms enhance metabolic stability and membrane permeability by increasing lipophilicity.
  • Halogen Bonding : Chlorine at the 2-position may form interactions with electron-rich residues (e.g., backbone carbonyls) in target proteins.

Q. SAR Insights :

  • Comparative studies of analogs (e.g., 4-chloro-2,5-difluoro-N-(4-sulfamoylphenyl)benzamide) show that halogen positioning affects agonist efficacy (pEC₅₀ values ranging from 5.99 to 6.85) .
  • Fluorine at 4,5-positions reduces steric hindrance, enabling better fit into hydrophobic pockets of enzymes like kinases .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Common challenges include disordered halogen atoms or twinning. Methodological solutions:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : Employ SHELXL’s restraints for anisotropic displacement parameters of halogens.
  • Validation : Cross-check with computational tools (e.g., PLATON’s ADDSYM) to detect missed symmetry or twinning .

Q. What in silico strategies predict the oral bioavailability of this compound?

Apply Veber’s parameters for rat bioavailability:

  • Rotatable Bonds : ≤10 (this compound has 4 rotatable bonds: amide + indazole ring bonds).
  • Polar Surface Area (PSA) : ≤140 Ų (calculated PSA: ~85 Ų, favorable for permeability).
  • Hydrogen Bond Donors/Acceptors : ≤12 (this compound has 2 donors and 4 acceptors).

Q. Tools :

  • Use Schrödinger’s QikProp or SwissADME to compute these parameters and compare with experimental pharmacokinetic data .

Q. How can researchers design derivatives to improve target selectivity?

Derivatization Strategies :

  • Position 5 (Indazole) : Introduce substituents (e.g., methyl, methoxy) to modulate steric effects.
  • Benzamide Ring : Replace chlorine with bulkier groups (e.g., CF₃) to enhance hydrophobic interactions.
  • Linker Optimization : Replace the amide with sulfonamide or urea to alter hydrogen-bonding patterns.

Q. Validation :

  • Perform competitive binding assays (SPR or ITC) against off-target proteins (e.g., cytochrome P450 isoforms) .

Q. How do solvent and pH affect the compound’s stability in biological assays?

  • Stability in DMSO : Store at −20°C in anhydrous DMSO (<0.1% water) to prevent hydrolysis.
  • Aqueous Buffers : Use pH 7.4 PBS or HEPES; avoid strongly basic conditions (pH >9) to prevent dehalogenation.
  • LC-MS Monitoring : Detect degradation products (e.g., free indazole or benzoic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-4,5-difluoro-N-(1H-indazol-5-yl)benzamide

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